molecular formula C17H16N2O2S B12217633 1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B12217633
M. Wt: 312.4 g/mol
InChI Key: GOOAQYFBGOLVCH-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea
  • 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Uniqueness

1-(Furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea stands out due to its specific combination of furan, phenyl, and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C17H16N2O2S/c20-17(18-14-6-2-1-3-7-14)19(12-15-8-4-10-21-15)13-16-9-5-11-22-16/h1-11H,12-13H2,(H,18,20)

InChI Key

GOOAQYFBGOLVCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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